molecular formula C19H24N6O3S B2983279 1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-75-4

1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2983279
CAS RN: 1105220-75-4
M. Wt: 416.5
InChI Key:
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Description

The compound “1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The triazole ring, a nitrogenous heterocyclic moiety, is a central structural component in this molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of various functional groups. For example, reactions with carbonyl derivatives can lead to 1-alkyl or 1-aryl [1,2,4]triazolo[4,3-a]quinoxalines .

Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

The synthesis and chemical reactivity of compounds structurally related to the query compound involve intricate reactions that offer a glimpse into the versatility and potential applications of these compounds. For example, the reactions of anthranilamide with isocyanates have been explored to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other derivatives, showcasing methods for constructing complex heterocyclic systems that could be foundational for further modifications and applications in medicinal chemistry and material science (J. Chern et al., 1988).

Molecular Rearrangements and Derivative Formation

The preparation and molecular rearrangements of [1,2,4]triazoloquinazolinium betaines illustrate the chemical flexibility of triazoloquinazoline derivatives. These processes involve treating specific thiosemicarbazides with dicyclohexylcarbodiimide (DCC), leading to the formation of quinazolinium-1-olate and thiolate analogues. Such reactions not only expand the chemical space of these compounds but also hint at potential applications in designing new materials or biologically active molecules (Derek L. Crabb et al., 1999).

Biological Activity and Potential Applications

A study aimed at synthesizing 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides and predicting their biological activity and toxicity through computer models has revealed these compounds as potential candidates for antineurotic activity, highlighting their promise for developing treatments for male reproductive and erectile dysfunction. The study utilized PASS and GUSAR software for predictions, followed by synthesis and structural confirmation through elemental analysis and NMR spectroscopy, marking a significant step toward identifying new therapeutic agents (S. Danylchenko et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the versatile biological activities of triazole compounds , this compound could be studied for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. Further studies could also explore its potential as a building block for the construction of very thermally stable energetic materials .

properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-10(2)8-24-17(28)13-6-5-12(16(27)21-11(3)4)7-14(13)25-18(24)22-23-19(25)29-9-15(20)26/h5-7,10-11H,8-9H2,1-4H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLLLCTHMXLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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